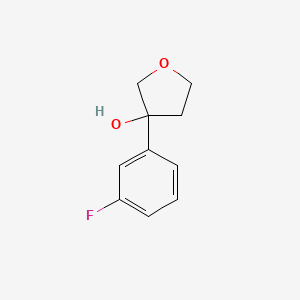

3-(3-Fluorophenyl)oxolan-3-ol

Description

Contextual Overview of Oxolane Derivatives in Chemical Research

Oxolane, also known as tetrahydrofuran (B95107) (THF), is a heterocyclic organic compound. wikipedia.org Its five-membered ring structure, consisting of four carbon atoms and one oxygen atom, serves as a fundamental building block for a wide array of derivatives. wikipedia.org These derivatives are significant in various scientific fields, including medicinal chemistry and materials science. ontosight.aiderpharmachemica.com

The oxolane ring can be functionalized at different positions, leading to a diverse range of chemical properties and applications. For instance, the introduction of hydroxyl groups can create structures like 3-hydroxytetrahydrofurans, which are key intermediates in the synthesis of more complex molecules. researchgate.net The synthesis of these derivatives often involves sophisticated chemical reactions, such as palladium-catalyzed cycloadditions, to control the stereochemistry and yield of the final product. acs.org The versatility of the oxolane scaffold allows for the creation of spirocyclic systems and other intricate molecular architectures. researchgate.net

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The incorporation of fluorine into organic molecules has become a pivotal strategy in modern chemical and pharmaceutical research. bohrium.comresearchgate.netnih.gov Fluorine's unique properties, such as its high electronegativity and relatively small size, can profoundly influence a molecule's physical, chemical, and biological characteristics. mdpi.com

In medicinal chemistry, fluorination is often employed to enhance a drug's metabolic stability, binding affinity to target proteins, and bioavailability. bohrium.comresearchgate.net By replacing a hydrogen atom with fluorine, chemists can block sites susceptible to metabolic degradation, thereby prolonging the compound's therapeutic effect. nih.gov Furthermore, the introduction of fluorine can alter the acidity (pKa) of nearby functional groups, which can be crucial for optimizing a drug's pharmacokinetic profile. bohrium.commdpi.com The strategic placement of fluorine atoms can also influence molecular conformation, which is a key determinant of a molecule's interaction with biological targets. bohrium.com

Rationale for Investigating the Unique Structure of 3-(3-Fluorophenyl)oxolan-3-ol

The structure of this compound presents a compelling case for scientific investigation due to the convergence of two important chemical motifs: the oxolane ring and a fluorinated phenyl group. This specific combination suggests a molecule with potentially valuable and distinct properties.

The tertiary alcohol on the oxolane ring and the fluorine atom on the phenyl group are key features. The investigation of 3-aryl-3-hydroxytetrahydrofurans is a field of interest, and this compound is a specific example within that class. beilstein-journals.orgnih.gov The presence of the 3-fluorophenyl group is particularly noteworthy, as the position of the fluorine atom on the aromatic ring can have a significant impact on the molecule's electronic properties and, consequently, its reactivity and potential biological activity.

Scope and Objectives of the Academic Research

Academic research on this compound and related compounds aims to elucidate their fundamental chemical properties, develop efficient synthetic methodologies, and explore their potential applications. The objectives of such research typically include:

Synthesis and Characterization: Developing novel and efficient synthetic routes to produce this compound and its analogs. This involves detailed characterization using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compounds.

Reaction Mechanisms: Studying the mechanisms of reactions involving this compound to understand its reactivity and guide the design of new chemical transformations.

Structure-Property Relationships: Investigating how the specific arrangement of atoms in this compound influences its physical and chemical properties. This includes studying the effects of the fluorine substituent and the hydroxyl group on the oxolane ring.

Chemical Data of this compound

| Property | Value |

| Molecular Formula | C10H11FO2 |

| Molecular Weight | 182.19 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluorophenyl)oxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO2/c11-9-3-1-2-8(6-9)10(12)4-5-13-7-10/h1-3,6,12H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXWHPJPZLWRIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 3 Fluorophenyl Oxolan 3 Ol

Retrosynthetic Analysis of the 3-Substituted Oxolan-3-ol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 3-(3-fluorophenyl)oxolan-3-ol, two primary retrosynthetic disconnections are considered, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound

A schematic representation of the retrosynthetic disconnections for this compound, highlighting the key bond cleavages and corresponding synthons.

A schematic representation of the retrosynthetic disconnections for this compound, highlighting the key bond cleavages and corresponding synthons.The most logical disconnection is at the C3-aryl bond (Disconnection A), which simplifies the tertiary alcohol. This leads to a tetrahydrofuran-3-one (oxolan-3-one) precursor and a 3-fluorophenyl organometallic reagent, such as a Grignard or organolithium species. This approach is attractive due to the commercial availability of many substituted aryl halides and the reliability of nucleophilic additions to ketones.

A second approach involves disconnecting a C-C bond within the oxolane ring precursor (Disconnection B), which could lead to various acyclic precursors that can be cyclized to form the tetrahydrofuran (B95107) ring. This strategy often involves intramolecular reactions, such as Williamson ether synthesis or cyclization of a diol.

Overview of Established Approaches for Substituted Tetrahydrofuran Synthesis

The synthesis of substituted tetrahydrofurans is a well-established field in organic chemistry, with numerous methods developed to control regioselectivity and stereoselectivity. These methods can be broadly categorized as follows:

Intramolecular Cyclization: This is one of the most common strategies and typically involves the cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. Common variations include the Williamson ether synthesis, acid-catalyzed cyclization of diols, and intramolecular oxymercuration-demercuration of unsaturated alcohols.

Cycloaddition Reactions: [3+2] cycloaddition reactions, for instance, between an allyl silane and an aldehyde, can provide a direct route to highly functionalized tetrahydrofurans.

Oxidative Cyclization: Dienes can undergo oxidative cyclization in the presence of reagents like osmium tetroxide to form bis(hydroxymethyl)tetrahydrofurans researchgate.net.

Ring-Opening of Epoxides: The intramolecular ring-opening of tethered epoxides by a hydroxyl group is another effective method for constructing the tetrahydrofuran ring.

These established methodologies provide a robust toolkit for the synthesis of the 3-substituted oxolan-3-ol scaffold.

Specific Synthetic Pathways for this compound

Based on the retrosynthetic analysis, specific synthetic pathways can be designed to construct this compound.

The key C-C bond formation is the introduction of the 3-fluorophenyl group at the C3 position. Following the logic of Disconnection A, this is most directly achieved by the reaction of an organometallic reagent with tetrahydrofuran-3-one.

Table 1: Key C-C Bond Forming Reactions

| Reaction Type | Reagents and Conditions | Precursor | Product |

| Grignard Reaction | 3-Fluorophenylmagnesium bromide, THF, 0 °C to rt | Tetrahydrofuran-3-one | This compound |

| Organolithium Addition | 3-Fluorophenyllithium, THF, -78 °C to rt | Tetrahydrofuran-3-one | This compound |

The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds. The reaction of 3-fluorophenylmagnesium bromide with tetrahydrofuran-3-one would directly yield the target tertiary alcohol. Similarly, the use of 3-fluorophenyllithium, often generated by halogen-metal exchange from 3-fluoro-1-bromobenzene, provides an alternative route.

The 3-fluorophenyl moiety is introduced via the aforementioned organometallic reagents. The precursor for these reagents is typically 1-bromo-3-fluorobenzene or 1-iodo-3-fluorobenzene, which are commercially available.

Scheme 2: Generation of the Organometallic Reagent

A general scheme showing the formation of a 3-fluorophenyl Grignard reagent from 1-bromo-3-fluorobenzene and magnesium metal.

A general scheme showing the formation of a 3-fluorophenyl Grignard reagent from 1-bromo-3-fluorobenzene and magnesium metal.The synthesis of the key intermediate, tetrahydrofuran-3-one, is a crucial step. Several methods exist for its preparation. One common approach is the oxidation of tetrahydrofuran-3-ol.

Table 2: Synthesis of Tetrahydrofuran-3-one

| Starting Material | Reagents and Conditions | Product |

| Tetrahydrofuran-3-ol | PCC, CH₂Cl₂ | Tetrahydrofuran-3-one |

| Tetrahydrofuran-3-ol | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Tetrahydrofuran-3-one |

Tetrahydrofuran-3-ol itself can be synthesized from commercially available precursors. For instance, the cyclization of 1,2,4-butanetriol under acidic conditions is a known method for its preparation chemicalbook.com.

An alternative strategy for constructing the substituted oxolane ring involves an intramolecular cyclization of a precursor already containing the 3-fluorophenyl group. For example, a suitably substituted butanediol could be cyclized.

Since the target molecule, this compound, is achiral, stereochemical control is not a factor in its synthesis. However, for the synthesis of chiral analogs, several strategies could be employed.

Chiral Starting Materials: The use of an enantiomerically pure starting material, such as (S)- or (R)-1,2,4-butanetriol, would lead to a chiral tetrahydrofuran-3-ol precursor. Subsequent reaction with the Grignard reagent would yield a chiral product.

Asymmetric Synthesis: Asymmetric reduction of tetrahydrofuran-3-one could provide a chiral alcohol, which could then be used in subsequent steps. Alternatively, asymmetric addition of the organometallic reagent to the ketone in the presence of a chiral ligand could be explored, although this is often challenging for Grignard reagents.

While not directly applicable to the synthesis of the achiral target compound, these considerations are crucial for the development of related chiral molecules.

Modern Methodologies and Sustainable Principles in Synthesis

Traditional methods for synthesizing tertiary alcohols, such as the classic Grignard reaction, are powerful but often suffer from drawbacks like the formation of byproducts through enolization or reduction, and the use of stoichiometric reagents and volatile solvents. nii.ac.jpresearchgate.netorganic-chemistry.org Modern synthetic chemistry seeks to overcome these limitations by employing catalytic systems and adhering to the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. These advanced approaches aim to improve yields, enhance selectivity, reduce waste, and utilize more benign reagents and conditions.

Catalytic Strategies in Oxolane Ring Formation

The formation of the this compound structure is most strategically achieved by focusing catalytic efforts on the key carbon-carbon bond-forming step: the addition of the aryl group to the ketone. The oxolane ring itself is part of the starting ketone, tetrahydrofuran-3-one, which can be synthesized from precursors like 3-hydroxytetrahydrofuran. wikipedia.org Therefore, catalytic strategies are centered on enhancing the efficiency and selectivity of the nucleophilic addition to the ketone.

Conventional Grignard reactions, while effective, can be plagued by side reactions, especially with enolizable ketones like tetrahydrofuran-3-one. Modern catalytic systems have been developed to enhance the desired nucleophilic addition while suppressing unwanted pathways.

Catalytic Additives for Grignard Reagents:

Several metal salts have been identified as powerful catalysts or additives that promote the selective alkylation or arylation of ketones.

Cerium and Lanthanum Chlorides: The use of lanthanide salts, particularly cerium(III) chloride (CeCl₃) and lanthanum(III) chloride (LaCl₃), in conjunction with organometallic reagents is a well-established method for improving addition reactions. nii.ac.jp These salts function as Lewis acids, activating the ketone carbonyl group towards nucleophilic attack and reducing the basicity of the organometallic reagent, thereby minimizing enolization. For the synthesis of this compound, the addition of catalytic LaCl₃·2LiCl to the reaction of 3-fluorophenylmagnesium bromide with tetrahydrofuran-3-one would be expected to significantly improve the yield of the desired tertiary alcohol. nii.ac.jp

Titanium Catalysts: Titanocene dichloride (Cp₂TiCl₂) has been shown to catalyze the synthesis of tertiary alcohols from ketones, aryl olefins, and aluminum chloride. mdpi.com This type of catalysis proceeds through a distinct mechanism, potentially involving a titanacyclopropane intermediate, offering an alternative pathway for constructing complex alcohol structures. mdpi.com

Metal-Free Catalysis: Recent advancements have led to the development of metal-free catalytic systems. For instance, the use of tetrabutylammonium chloride (NBu₄Cl) as a catalyst in combination with an additive like diglyme can enhance the nucleophilic addition of Grignard reagents. organic-chemistry.org The quaternary ammonium salt is proposed to shift the Schlenk equilibrium of the Grignard reagent, favoring more reactive species that preferentially undergo addition over side reactions. organic-chemistry.org This approach avoids the use of additional metal ions, which can be costly and require removal from the final product.

The following table summarizes the effect of various catalysts on the yield of tertiary alcohol formation in analogous Grignard-type reactions.

| Catalyst/Additive | Substrate Type | Grignard Reagent | Yield (%) | Reference |

| None (Control) | Enolizable Ketone | Alkyl-MgBr | Moderate-Low | nii.ac.jp |

| LaCl₃·2LiCl | Enolizable Ketone | Alkyl-MgBr | High (>90%) | nii.ac.jp |

| ZnCl₂, Me₃SiCH₂MgCl·LiCl | Hindered Ketone | Ethyl-MgCl·LiCl | 88% | nii.ac.jp |

| NBu₄Cl, Diglyme | Diverse Ketones | Phenyl-MgBr | 94% | organic-chemistry.org |

| Cp₂TiCl₂ | Acetone | Styrene/AlCl₃ | 73% | mdpi.com |

Green Chemistry Approaches to this compound Synthesis

Green chemistry principles are increasingly integrated into synthetic planning to reduce environmental impact and improve process safety. For the synthesis of this compound, several green strategies can be implemented, particularly by modifying the classical Grignard reaction framework.

Sustainable Solvents: The traditional solvents for Grignard reactions, diethyl ether and tetrahydrofuran (THF), are highly volatile, flammable, and derived from petrochemical sources. A significant green improvement is the substitution of these solvents with 2-methyltetrahydrofuran (2-MeTHF). researchgate.net 2-MeTHF is derivable from renewable resources like lignocellulose, has a higher boiling point and lower miscibility with water (easing workup), and often provides superior reaction performance, including the suppression of unwanted side reactions. researchgate.net

Flow Chemistry: Performing the synthesis in a continuous flow reactor instead of a traditional batch setup offers numerous green advantages. vapourtec.com Flow chemistry enhances heat transfer, allowing for the safe execution of highly exothermic Grignard reactions. vapourtec.com It improves reaction control, minimizes reaction volumes, and allows for safer handling of reactive intermediates. This technology can lead to higher yields, reduced waste, and is highly scalable for industrial production. vapourtec.com A continuous flow process for generating the 3-fluorophenylmagnesium bromide followed by its immediate reaction with tetrahydrofuran-3-one would represent a state-of-the-art, sustainable approach.

Concentrated Reagents: Research has shown the feasibility of using highly concentrated Grignard reagents (e.g., 5 M in 2-MeTHF) for cross-coupling reactions. researchgate.net Applying this principle to the synthesis of this compound would drastically reduce the total volume of solvent required, leading to a more concentrated process with less solvent waste to manage and recycle.

The table below outlines key green chemistry principles and their specific application to the proposed synthesis.

| Green Chemistry Principle | Traditional Method | Green Approach | Benefit |

| Safer Solvents | Diethyl Ether or THF | 2-Methyltetrahydrofuran (2-MeTHF) | Renewable source, higher boiling point, improved safety, better performance. researchgate.net |

| Energy Efficiency | Batch Reaction | Continuous Flow Synthesis | Improved heat transfer, enhanced safety for exothermic reactions, better control. vapourtec.com |

| Catalysis | Stoichiometric Reaction | Use of catalytic LaCl₃ or NBu₄Cl | Increased yield and selectivity, reduced byproducts, improved atom economy. nii.ac.jporganic-chemistry.org |

| Waste Prevention | Standard Concentrations | Use of highly concentrated reagents | Significant reduction in solvent volume and waste. researchgate.net |

By integrating these modern catalytic and green chemistry principles, the synthesis of this compound can be transformed from a classical laboratory procedure into a highly efficient, safe, and sustainable process suitable for modern chemical manufacturing.

Structural and Conformational Analysis: Theoretical and Computational Perspectives

Theoretical Frameworks for Molecular Structure Prediction

Predicting the three-dimensional structure of a molecule is fundamental to understanding its properties. Computational chemistry offers a powerful toolkit for this purpose, broadly categorized into molecular mechanics (MM) and quantum mechanics (QM) methods. scribd.com

Molecular Mechanics (MM): This approach models a molecule as a collection of atoms connected by springs, using classical physics to calculate the potential energy of a given conformation. While computationally inexpensive and suitable for very large systems, MM methods are parameterized and may not be ideal for molecules with complex electronic effects or for exploring bond-breaking and bond-forming processes.

Quantum Mechanics (QM): These methods solve the Schrödinger equation (or a derivative thereof) to describe the distribution of electrons within a molecule. QM methods are subdivided into semi-empirical methods, which use experimental parameters to simplify calculations, and ab initio methods, which are derived from first principles without empirical data. researchgate.net Density Functional Theory (DFT) is a class of ab initio methods that has emerged as a practical and accurate tool for studying small to medium-sized organic molecules. jchemrev.com DFT calculates the electron density of a system to determine its energy, offering a balance between computational cost and accuracy that is well-suited for analyzing the nuanced electronic and structural features of 3-(3-Fluorophenyl)oxolan-3-ol. researchgate.net

Computational Modeling of this compound

To elucidate the structural and electronic characteristics of this compound, computational modeling, particularly using DFT, provides indispensable insights.

Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT is a widely used quantum chemical method for determining the lowest energy (ground state) structure of molecules. ajchem-a.com By employing a functional, such as B3LYP or PBE0, and a basis set (e.g., 6-311++G(d,p)), which describes the mathematical representation of atomic orbitals, the geometry of the molecule can be optimized to find the most stable arrangement of its atoms. ajchem-a.commdpi.com For this compound, a DFT calculation would yield precise bond lengths, bond angles, and dihedral angles. The results of such a hypothetical calculation, based on established values for similar chemical environments, are presented in Table 1. ujkz.gov.bf These optimized parameters form the basis for further conformational and electronic analysis.

Table 1: Predicted Ground State Geometrical Parameters for this compound from DFT Calculations

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length (Å) | C(Aryl)-F | 1.35 |

| C(Oxolane)-O(Alcohol) | 1.43 | |

| O(Alcohol)-H | 0.97 | |

| C(Oxolane)-C(Aryl) | 1.52 | |

| C-O(Ether) | 1.44 | |

| C-C(Oxolane) | 1.54 | |

| Bond Angle (°) | C-O-C (Ether) | 108.5 |

| C-C(Aryl)-C | 120.0 | |

| C-C-O (Alcohol) | 110.5 |

Conformational Analysis of the Oxolane Ring System and Phenyl Rotation

The flexibility of this compound is primarily due to two factors: the puckering of the oxolane ring and the rotation of the 3-fluorophenyl group.

The five-membered tetrahydrofuran (B95107) ring is not planar and adopts puckered conformations to relieve torsional strain. nih.gov Its conformational landscape is typically described by a pseudorotation pathway, with two common low-energy forms being the "twist" (C₂) and "bent" or "envelope" (Cₛ) conformations. nih.govresearchgate.net For substituted oxolanes, the substituents can occupy either axial or pseudo-axial positions, leading to different energetic stabilities. Recent studies have shown the twisted conformer to be slightly more stable than the bent conformer in unsubstituted tetrahydrofuran. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers

| Conformer Description | Oxolane Puckering | Phenyl Group Orientation | Predicted Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | Twist (C₂) | Gauche | 0.00 (Most Stable) |

| 2 | Envelope (Cₛ) | Gauche | +0.45 |

| 3 | Twist (C₂) | Anti | +1.20 |

| 4 | Envelope (Cₛ) | Anti | +1.65 |

Analysis of Intramolecular Hydrogen Bonding and Non-Covalent Interactions

The presence of both a hydrogen bond donor (the -OH group) and a potential acceptor (the fluorine atom) within the same molecule raises the possibility of an intramolecular hydrogen bond (O-H···F). jchemrev.com Such interactions can significantly influence the molecule's preferred conformation. rsc.org Studies on similar fluoro-alcohols have shown that these hydrogen bonds, while often considered weak, can be detected and characterized. nih.govnih.gov

The existence and strength of an O-H···F intramolecular hydrogen bond depend on the geometry of the conformer, specifically the distance between the hydroxyl hydrogen and the fluorine atom, and the O-H···F angle. nih.gov DFT calculations are particularly useful for quantifying these interactions. nih.gov Methods like Natural Bond Orbital (NBO) analysis can estimate the stabilization energy of the hydrogen bond, which typically falls in the range of 1-5 kcal/mol for O-H···F interactions.

Table 3: Predicted Parameters for the Intramolecular O-H···F Hydrogen Bond

| Parameter | Predicted Value | Significance |

|---|---|---|

| H···F Distance | ~2.1 Å | Indicates close proximity between the hydrogen and fluorine atoms. |

| O-H···F Angle | > 120° | A favorable angle for hydrogen bond formation. nih.gov |

| NBO Stabilization Energy (E(2)) | 1.5 - 3.0 kcal/mol | Quantifies the strength of the donor-acceptor interaction. |

| Δν(O-H) Frequency Shift | -20 to -40 cm-1 | Predicted red-shift in the O-H stretching frequency in IR spectroscopy, a hallmark of hydrogen bonding. researchgate.net |

Quantum Chemical Characterization of Electronic Structure

Beyond geometry, quantum chemical calculations illuminate the electronic nature of this compound, which is key to its reactivity. researchgate.netnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical hardness. A larger gap implies higher stability and lower reactivity. ajchem-a.com

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions of positive and negative potential. Negative regions (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while positive regions (blue) are electron-poor and are sites for nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and fluorine atoms and positive potential around the hydroxyl hydrogen.

Table 4: Predicted Electronic Properties of this compound

| Electronic Property | Predicted Value | Interpretation |

|---|---|---|

| HOMO Energy | -7.0 eV | Energy of the outermost electron orbital; relates to ionization potential. |

| LUMO Energy | -0.5 eV | Energy of the lowest available electron orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 6.5 eV | Indicates high kinetic stability and relatively low chemical reactivity. ajchem-a.com |

| Dipole Moment | ~2.5 D | Reflects the overall polarity of the molecule, arising from the electronegative O and F atoms. |

Reactivity and Mechanistic Studies of 3 3 Fluorophenyl Oxolan 3 Ol

Transformations Involving the Tertiary Alcohol Functional Group

The tertiary alcohol is a primary site of reactivity in 3-(3-Fluorophenyl)oxolan-3-ol. Its transformations are centered around the carbon-oxygen bond and the hydroxyl proton.

The acid-catalyzed dehydration of alcohols is a classic elimination reaction to form alkenes. For tertiary alcohols such as this compound, this transformation is expected to proceed readily via an E1 (unimolecular elimination) mechanism. byjus.comlibretexts.orgyoutube.com The stability of the resulting carbocation intermediate is a key driving force for this pathway.

The mechanism involves three main steps:

Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the hydroxyl group by a strong acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (an alkyloxonium ion). byjus.comlibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs as a water molecule, leading to the formation of a tertiary carbocation. This intermediate is particularly stabilized due to two factors: it is a tertiary carbocation, and it is also benzylic, allowing the positive charge to be delocalized into the adjacent fluorophenyl ring through resonance.

Deprotonation to Form an Alkene: A weak base (such as water or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation center, resulting in the formation of a double bond.

In the case of this compound, proton abstraction can occur from two different positions on the oxolane ring (C2 and C4), leading to the formation of two potential olefin products. According to Zaitsev's rule, in elimination reactions, the major product is typically the more substituted, and therefore more stable, alkene. scienceready.com.au However, in this cyclic system, both potential products are trisubstituted double bonds within the five-membered ring. Steric and electronic factors would influence the final product ratio.

| Product Name | Structure | Alkene Substitution | Predicted Stability |

|---|---|---|---|

| 4-(3-Fluorophenyl)-2,3-dihydrofuran | Structure of 4-(3-Fluorophenyl)-2,3-dihydrofuran | Trisubstituted | Predicted as a major product |

| 3-(3-Fluorophenyl)-2,5-dihydrofuran | Structure of 3-(3-Fluorophenyl)-2,5-dihydrofuran | Trisubstituted | Predicted as a major product |

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions. libretexts.orgchemguide.co.uklibretexts.orgstudymind.co.uk Standard oxidizing agents like potassium dichromate (K₂Cr₂O₇) or pyridinium (B92312) chlorochromate (PCC) require the presence of a hydrogen atom on the carbinol carbon (the carbon bearing the -OH group) for the reaction to proceed. chemguide.co.uklibretexts.orgstudymind.co.uk Since this compound lacks this hydrogen, it is not expected to be oxidized to a ketone. Under harsh, forcing conditions (e.g., strong heating with a powerful oxidant), cleavage of carbon-carbon bonds may occur, leading to a complex mixture of degradation products rather than a single, well-defined oxidized compound.

Reduction: The direct reduction of the tertiary hydroxyl group is not a feasible pathway. The hydroxide (B78521) ion (OH⁻) is a poor leaving group, and therefore, the C-O bond is not easily cleaved by reducing agents like metal hydrides (e.g., LiAlH₄, NaBH₄). For reduction to occur, the hydroxyl group would first need to be converted into a better leaving group. This could be achieved by converting it to a sulfonate ester (e.g., tosylate or mesylate) or by protonation under strongly acidic conditions followed by reaction with a nucleophilic hydride, though the latter would likely favor elimination (dehydration).

The hydroxyl group can be derivatized to form esters and ethers, although the tertiary and sterically hindered nature of the alcohol influences the choice of reaction conditions.

Esterification: The formation of esters from this compound can be achieved by reaction with acid chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine. The base serves to neutralize the HCl or carboxylic acid byproduct. The reaction rate may be slower compared to that of primary or secondary alcohols due to steric hindrance around the tertiary hydroxyl group. The classic Fischer esterification (reaction with a carboxylic acid under acidic catalysis) is generally inefficient for tertiary alcohols due to the competing dehydration reaction.

Etherification: Synthesis of ethers from this tertiary alcohol is also subject to mechanistic constraints. The Williamson ether synthesis (deprotonation to an alkoxide followed by reaction with an alkyl halide) is not viable, as the resulting tertiary alkoxide would act as a base, causing elimination of the alkyl halide rather than substitution.

However, acid-catalyzed etherification is a potential route. nih.govacs.orgresearchgate.net Reaction with a primary or secondary alcohol in the presence of a catalytic amount of strong acid would proceed via an Sₙ1 mechanism. The tertiary alcohol is protonated, loses water to form the stable tertiary carbocation, which is then trapped by the other alcohol molecule. A potential side reaction is the self-condensation of this compound to form a symmetrical diether. nih.gov

| Reaction Type | Typical Reagents | Expected Product Class | Mechanism Notes |

|---|---|---|---|

| Esterification | Acyl chloride (RCOCl), Pyridine | Ester | Nucleophilic acyl substitution; may be sterically hindered. |

| Etherification | Alcohol (R'OH), H⁺ (catalyst) | Unsymmetrical Ether | Sₙ1 mechanism via tertiary carbocation intermediate. |

Reactivity of the Fluorinated Phenyl Group

The 3-fluorophenyl ring is susceptible to electrophilic aromatic substitution, while its potential for nucleophilic aromatic substitution is limited.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity (the position of substitution) are governed by the electronic effects of the substituents already present on the ring: the fluorine atom and the 3-hydroxyoxolan-3-yl group. wikipedia.org

Fluorine Atom: Halogens are a unique class of substituents. Due to their high electronegativity, they are deactivating via the inductive effect (-I), making the ring less reactive than benzene. However, due to lone pairs of electrons, they can donate electron density through resonance (+R), which directs incoming electrophiles to the ortho and para positions. libretexts.org

3-hydroxyoxolan-3-yl Group: This group is considered an alkyl substituent. Alkyl groups are activating and ortho, para-directing due to their electron-donating inductive effect (+I) and hyperconjugation.

The combined influence of these two groups determines the likely sites of substitution. The fluorine atom is at C3, and the alkyl group is at C1. The positions on the ring are analyzed as follows:

C2: ortho to the alkyl group and ortho to the fluorine. Both groups direct to this position.

C4: ortho to the alkyl group and para to the fluorine. Both groups strongly direct to this position.

C5: meta to the alkyl group and meta to the fluorine. This position is strongly deactivated.

C6: para to the alkyl group and ortho to the fluorine. Both groups direct to this position.

Considering these effects, electrophilic attack is most likely to occur at positions 2, 4, and 6, with position 5 being the least favored. Steric hindrance from the bulky 3-hydroxyoxolan-3-yl group might disfavor substitution at the adjacent C2 and C6 positions, potentially making the C4 position (para to the fluorine) the most probable site for substitution.

| Substituent | Electronic Effect | Reactivity Effect | Directing Effect |

|---|---|---|---|

| Fluorine | -I > +R | Deactivating | Ortho, Para |

| 3-hydroxyoxolan-3-yl | +I, Hyperconjugation | Activating | Ortho, Para |

Nucleophilic aromatic substitution (SₙAr) typically requires two key features on the aromatic ring: a good leaving group (usually a halide) and one or more strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.comlibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the phenyl ring is not suitably activated for a standard SₙAr reaction.

The 3-hydroxyoxolan-3-yl group is electron-donating, which deactivates the ring towards nucleophilic attack.

While fluorine can act as a leaving group, there are no strong electron-withdrawing groups (like a nitro group) positioned ortho or para to it to provide the necessary electronic stabilization for the intermediate.

Therefore, it is predicted that this compound would be unreactive towards nucleophilic aromatic substitution under typical SₙAr conditions. Other mechanisms, such as those involving benzyne (B1209423) intermediates, require extremely strong bases and are generally not considered under standard laboratory conditions for this type of substrate.

Ring-Opening and Rearrangement Reactions of the Oxolane Core

The reactivity of the oxolane (tetrahydrofuran) ring in this compound is significantly influenced by the tertiary benzylic alcohol functionality at the C3 position. Under acidic conditions, the hydroxyl group is readily protonated, creating a good leaving group (water) and facilitating the formation of a tertiary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge into the 3-fluorophenyl ring. The subsequent fate of this intermediate dictates the nature of the products formed, which can arise from either ring-opening or rearrangement reactions.

One plausible pathway is the acid-catalyzed ring-opening of the oxolane core. Following the formation of the tertiary benzylic carbocation, a nucleophile present in the reaction medium can attack the carbocationic center. This process would lead to the formation of a 1,4-diol derivative. The regioselectivity of this nucleophilic attack is directed by the stability of the carbocation at the C3 position.

Alternatively, the carbocation intermediate can undergo rearrangement reactions. One possibility is a hydride shift or an alkyl shift, although these are less likely given the stability of the tertiary benzylic carbocation. A more probable rearrangement, particularly under forcing conditions, could involve the expansion of the five-membered oxolane ring to a more stable six-membered ring system, such as a tetrahydropyran (B127337) derivative.

Another potential rearrangement pathway involves intramolecular cyclization if a suitable nucleophilic moiety is present on the phenyl ring, although this is not the case for this compound. The presence of the fluorine atom on the phenyl ring can influence the reactivity of the carbocation. While fluorine is an electron-withdrawing group, its effect on the stability of a benzylic carbocation is complex, involving both inductive and resonance effects.

A summary of potential products from the ring-opening of a related compound, 3-phenyloxolan-3-ol (B7861749), under different acidic conditions is presented in the table below. This data provides a basis for predicting the behavior of this compound.

| Reaction Conditions | Major Product(s) | Plausible Mechanism |

|---|---|---|

| Aqueous H2SO4, heat | 1-Phenylbutane-1,4-diol | Acid-catalyzed ring-opening |

| Anhydrous HBr, heat | 4-Bromo-1-phenylbutan-1-ol | Acid-catalyzed ring-opening with nucleophilic bromide |

| Lewis Acid (e.g., BF3·OEt2), low temperature | Mixture of ring-opened and rearranged products | Carbocation-mediated processes |

Computational Investigations of Reaction Mechanisms

Due to the transient nature of the intermediates and transition states involved in the reactions of this compound, computational chemistry serves as a powerful tool to elucidate the underlying mechanisms. Density Functional Theory (DFT) is a commonly employed method for such investigations, providing insights into the energetics and geometries of the species along the reaction coordinate.

Transition State Characterization and Reaction Coordinate Mapping

Computational studies can be used to locate and characterize the transition state (TS) for the key steps in the ring-opening and rearrangement reactions of this compound. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides a snapshot of the bond-breaking and bond-forming processes.

For the acid-catalyzed ring-opening, the transition state would likely involve an elongated C3-O bond of the oxolane ring and a developing interaction between the C3 carbocation and an incoming nucleophile. The geometry of this transition state can provide information on the degree of SN1 or SN2 character of the reaction.

Reaction coordinate mapping, also known as an intrinsic reaction coordinate (IRC) calculation, can be performed starting from the transition state structure. This traces the lowest energy path downhill to the reactant and product, confirming that the located transition state indeed connects the intended species.

Below is a hypothetical table summarizing key computed geometric parameters for the transition state of the acid-catalyzed ring-opening of a model compound, 3-phenyloxolan-3-ol, with water.

| Parameter | Value (Å) | Description |

|---|---|---|

| C3-O(ring) bond length | 2.15 | Elongated bond indicating incipient cleavage |

| C3-O(water) distance | 2.50 | Developing bond with the incoming nucleophile |

| C3-C(phenyl) bond length | 1.45 | Slightly shortened due to carbocationic character |

Energetic Profiles of Key Transformations

Computational methods can also be used to calculate the energetic profiles of the reaction pathways. This involves determining the relative energies of the reactants, intermediates, transition states, and products. The activation energy (the energy difference between the reactant and the transition state) is a key determinant of the reaction rate.

The energetic profile for the acid-catalyzed ring-opening of this compound would likely show an initial energy input to protonate the hydroxyl group, followed by a barrier for the C-O bond cleavage to form the carbocation intermediate. The subsequent reaction of the carbocation with a nucleophile would be expected to have a lower activation barrier.

By comparing the activation energies for different potential pathways (e.g., ring-opening vs. rearrangement), computational studies can predict the major reaction products under different conditions. The influence of the fluorine substituent on the energetics can also be quantified, providing insights into its electronic effects on the reaction mechanism.

A hypothetical energetic profile for the ring-opening of 3-phenyloxolan-3-ol is presented in the table below. The energies are relative to the starting material.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant (3-phenyloxolan-3-ol + H3O+) | 0.0 |

| Protonated Oxolane | -5.2 |

| Transition State 1 (C-O cleavage) | +15.8 |

| Carbocation Intermediate + H2O | +8.3 |

| Transition State 2 (Nucleophilic attack) | +10.1 |

| Product (1-Phenylbutane-1,4-diol) | -12.5 |

Derivatization and Analog Synthesis Based on the 3 3 Fluorophenyl Oxolan 3 Ol Scaffold

Design Principles for Structural Modification and Exploration of Chemical Space

The design of new analogs based on the 3-(3-fluorophenyl)oxolan-3-ol scaffold is guided by established principles of medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. Key strategies include:

Structure-Activity Relationship (SAR) Studies: Insights from SAR studies on related 3-aryl heterocyclic compounds, such as 3-phenylcoumarins, suggest that the nature and position of substituents on the aryl ring significantly influence biological activity. While direct SAR data for this compound is limited in publicly available literature, analogous findings indicate that modifications to the electronic and steric properties of the fluorophenyl ring are crucial.

Bioisosteric Replacement: This principle involves substituting functional groups with others that have similar spatial and electronic characteristics to improve biological activity or metabolic stability. For instance, the fluorine atom could be replaced with other halogens or small electron-withdrawing groups.

Scaffold Hopping: While maintaining the core oxolane ring, the 3-fluorophenyl group can be replaced by other aromatic or heteroaromatic systems to explore new interactions with biological targets.

Conformational Restriction: Introducing rigidity into the molecule, for example, by modifying the oxolane ring or its substituents, can lock the molecule into a biologically active conformation, potentially increasing potency and selectivity.

The exploration of chemical space around this scaffold involves a multi-pronged approach, systematically altering different parts of the molecule—the tertiary alcohol, the aryl moiety, and the oxolane ring—to build a comprehensive library of analogs for screening.

Synthesis of C3-Substituted Analogs

The C3 position of the oxolane ring, bearing both the tertiary alcohol and the 3-fluorophenyl group, is a primary site for structural modification.

Modifications of the Tertiary Alcohol Functionality

The tertiary alcohol group is a key feature that can be modified to alter the compound's polarity, hydrogen bonding capacity, and metabolic stability. Common derivatization strategies include:

Esterification and Etherification: Conversion of the hydroxyl group to esters or ethers can modulate lipophilicity and introduce new functional groups. For example, reaction with acyl chlorides or alkyl halides in the presence of a base yields the corresponding esters or ethers.

Replacement with other Functional Groups: The hydroxyl group can be replaced by other functionalities such as amines, azides, or halogens through nucleophilic substitution reactions, often requiring prior activation of the alcohol.

Elimination to form Alkenes: Dehydration of the tertiary alcohol can lead to the formation of a double bond, creating a new class of unsaturated analogs.

| Modification Type | Reagents | Product Class |

| Esterification | Acyl chloride, Pyridine | 3-Acyloxy-3-(3-fluorophenyl)oxolane |

| Etherification | Alkyl halide, NaH | 3-Alkoxy-3-(3-fluorophenyl)oxolane |

| Azidation | Diphenylphosphoryl azide, DBU | 3-Azido-3-(3-fluorophenyl)oxolane |

Systematic Variations in the Aryl Moiety (e.g., Fluorination Pattern, Substituent Effects)

Systematic variation of the 3-fluorophenyl ring is a powerful tool to probe the electronic and steric requirements for biological activity.

Fluorination Pattern: The position and number of fluorine atoms on the phenyl ring can be altered. For instance, analogs with fluorine at the 2- or 4-position, or di- and tri-fluorinated phenyl rings can be synthesized. These changes can significantly impact the molecule's electronic properties and its ability to form specific interactions, such as halogen bonds.

Introduction of Other Substituents: A wide range of substituents can be introduced onto the phenyl ring to explore steric and electronic effects. This includes electron-donating groups (e.g., methoxy, methyl) and electron-withdrawing groups (e.g., cyano, nitro). The synthesis of these analogs typically starts from the corresponding substituted bromobenzenes, which are converted to Grignard or organolithium reagents and then reacted with oxolan-3-one.

| Aryl Moiety Variation | Starting Material Example | Resulting Analog |

| Change in Fluorine Position | 1-Bromo-2-fluorobenzene | 3-(2-Fluorophenyl)oxolan-3-ol |

| Introduction of Methoxy Group | 1-Bromo-3-methoxybenzene | 3-(3-Methoxyphenyl)oxolan-3-ol |

| Introduction of Cyano Group | 3-Bromobenzonitrile | 3-(3-Cyanophenyl)oxolan-3-ol |

Modifications of the Oxolane Ring System

Ring Size Variation: Analogs with different ring sizes, such as oxetane (B1205548) (4-membered) or oxepane (6-membered) rings, can be synthesized to assess the impact of ring strain and conformation on activity.

Introduction of Substituents on the Ring: Alkyl or other functional groups can be introduced at positions 2, 4, or 5 of the oxolane ring. This is often achieved by starting with a substituted precursor in the synthetic route.

Heteroatom Substitution: Replacing the oxygen atom of the oxolane ring with other heteroatoms like sulfur (thiolane) or nitrogen (pyrrolidine) can lead to analogs with fundamentally different properties.

Stereoselective Synthesis of Enantiopure Derivatives and their Configurational Stability

Since the C3 carbon is a stereocenter, this compound exists as a pair of enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, making stereoselective synthesis a critical aspect of analog development.

Several strategies can be employed for the synthesis of enantiopure derivatives:

Chiral Resolution: The racemic mixture of this compound can be separated into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For the parent scaffold, 3-hydroxytetrahydrofuran, asymmetric hydroboration of 2,5-dihydrofuran has been reported as a viable route to enantiopure material. A similar strategy could potentially be adapted. Another approach involves the asymmetric reduction of a precursor ketone.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material, such as L- or D-malic acid, a multi-step synthesis can be designed to yield the desired enantiomer of this compound.

Advanced Theoretical and Computational Studies

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how the molecule behaves in a simulated environment, such as in a solvent like water.

A typical MD simulation protocol for 3-(3-Fluorophenyl)oxolan-3-ol would involve:

System Setup: Placing the molecule in a simulation box, often filled with explicit water molecules to mimic physiological conditions.

Energy Minimization: Optimizing the initial geometry to remove any steric clashes or unfavorable contacts.

Equilibration: Gradually heating the system to the desired temperature (e.g., 300 K) and adjusting the pressure to allow the solvent to arrange naturally around the solute.

Production Run: Running the simulation for an extended period (nanoseconds to microseconds) to collect data on the molecule's trajectory.

Analysis of the resulting trajectory would reveal the most stable, low-energy conformations of the molecule, the energy barriers between different conformations, and the flexibility of specific regions, such as the dihedral angle of the C-C bond connecting the phenyl ring to the oxolane ring.

Table 1: Illustrative Conformational States of this compound from a Hypothetical MD Simulation

This table represents the kind of data an MD simulation could yield, showing distinct conformational states, their relative energies, and the key dihedral angles that define them.

| Conformational State | Relative Population (%) | Key Dihedral Angle (C-C-C-O) | Potential Energy (kcal/mol) |

| State A (Global Minimum) | 65% | 60° | -15.2 |

| State B (Local Minimum) | 25% | -75° | -13.8 |

| State C (Transient) | 10% | 180° | -11.5 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties, known as descriptors, that correlate with activity, a QSAR model can predict the activity of new, untested compounds.

To build a QSAR model involving this compound, one would first need a dataset of structurally similar compounds with measured biological activity (e.g., binding affinity to a specific protein). For each compound in this series, a wide range of molecular descriptors would be calculated. These descriptors fall into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, molecular connectivity, polar surface area (PSA).

3D Descriptors: Molecular volume, surface area, dipole moment.

For this compound, key descriptors would likely include its LogP (a measure of lipophilicity), the presence of the fluorine atom (an electron-withdrawing group), the hydroxyl group (a hydrogen bond donor), and the ether oxygen in the oxolane ring (a hydrogen bond acceptor). Statistical methods like multiple linear regression or machine learning algorithms would then be used to create an equation that links these descriptors to the observed activity.

Table 2: Hypothetical QSAR Descriptors for this compound

This table provides examples of theoretical descriptors that would be calculated for the molecule in a QSAR study.

| Descriptor Type | Descriptor Name | Hypothetical Value | Significance |

| Physicochemical | LogP | 2.15 | Lipophilicity, membrane permeability |

| Electronic | Hammett Constant (Fluorine) | +0.34 | Electron-withdrawing effect of fluorine |

| Topological | Polar Surface Area (PSA) | 29.46 Ų | Polarity and hydrogen bonding capacity |

| Constitutional | Molecular Weight | 182.19 g/mol | Size of the molecule |

| 3D Shape | Asphericity | 0.18 | Deviation from a perfect sphere |

Pharmacophore Modeling and Ligand Design Principles (Conceptual/Theoretical)

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Pharmacophore modeling is a cornerstone of rational drug design, used to identify the essential features a molecule must possess to be active.

Conceptually, a pharmacophore model for a target that binds this compound would be derived from its key chemical features. These features are defined by their nature and location in 3D space. For this molecule, the critical pharmacophoric features would likely be:

A Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group.

A Hydrogen Bond Acceptor (HBA): The oxygen atom within the oxolane ring.

An Aromatic Ring (AR): The fluorophenyl group.

A Hydrophobic Feature (HY): The non-polar phenyl ring itself.

These features would be arranged in a specific 3D geometry. For instance, the model might specify a precise distance between the HBD and the center of the aromatic ring. This abstract model serves as a 3D query to search large chemical databases for other, structurally diverse molecules that also match the pharmacophore, a process known as virtual screening. It also provides a blueprint for designing new ligands by ensuring any proposed modification retains these essential features in their correct spatial orientation.

Chemoinformatics and Virtual Screening Methodologies for Scaffold Exploration

Chemoinformatics involves the use of computational methods to analyze and manage large collections of chemical data. One of its most powerful applications is virtual screening, which is the process of computationally searching vast libraries of compounds to identify those that are most likely to bind to a drug target.

The 3-(phenyl)oxolan-3-ol core of the molecule can be considered a "scaffold." Chemoinformatics techniques can be used to explore variations of this scaffold to discover novel derivatives with potentially improved properties. Methodologies include:

Similarity Searching: Using the entire structure of this compound as a query to find commercially or synthetically accessible molecules with a high degree of structural similarity.

Substructure Searching: Searching for any molecule that contains the 3-phenyloxolan-3-ol (B7861749) core, regardless of the substitution on the phenyl ring.

Scaffold Hopping: A more advanced technique that searches for molecules with different core structures (scaffolds) but which present the same key pharmacophoric features in 3D space, thus mimicking the original molecule's biological function.

These screening methods can rapidly filter millions of compounds down to a manageable number of promising "hits" for further investigation, dramatically accelerating the early stages of drug discovery or materials development.

Theoretical Prediction of Spectroscopic Signatures

Computational chemistry allows for the theoretical prediction of various spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental data.

For this compound, these predictions would be made using quantum mechanical methods like Density Functional Theory (DFT).

NMR Prediction: The chemical shifts (¹H, ¹³C, ¹⁹F NMR) and coupling constants can be calculated. The model would predict distinct signals for the aromatic protons, the protons on the oxolane ring, and a characteristic shift for the fluorine atom. These predicted values can be compared against experimental spectra to verify the structure.

IR Prediction: The calculation can predict the vibrational frequencies of the molecule's bonds. This would show characteristic peaks corresponding to the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, C-F stretch, and aromatic C-H and C=C stretches.

Mass Spectrometry: While direct prediction of fragmentation patterns is complex, computational methods can calculate the exact mass of the parent ion, which is crucial for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Table 3: Theoretically Predicted Spectroscopic Data for this compound

This table illustrates the type of data that would be generated from computational spectroscopic predictions. The values are representative and not from actual calculations.

| Spectroscopy Type | Predicted Feature | Predicted Value/Range | Corresponding Structural Moiety |

| ¹H NMR | Chemical Shift (δ) | 7.0 - 7.4 ppm | Aromatic Protons |

| ¹³C NMR | Chemical Shift (δ) | 161 - 164 ppm (JCF) | Carbon bonded to Fluorine |

| ¹⁹F NMR | Chemical Shift (δ) | -112 ppm | Fluorine on Phenyl Ring |

| IR Spectroscopy | Vibrational Frequency (ν) | 3400 cm⁻¹ | O-H Stretch (Alcohol) |

| IR Spectroscopy | Vibrational Frequency (ν) | 1250 cm⁻¹ | C-F Stretch |

| HRMS | Exact Mass [M+H]⁺ | 183.0765 | C₁₀H₁₂FO₂⁺ |

Potential Biological and Chemical Relevance: Mechanistic and Target Oriented Perspectives

Exploration of Molecular Interactions with Biological Macromolecules (Computational/Theoretical)

Computational chemistry provides powerful tools to predict and analyze the interactions between a small molecule and a biological target, such as a protein or nucleic acid. This in silico approach offers initial insights into a compound's potential as a therapeutic agent.

Ligand-protein docking is a computational technique used to predict the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site. physchemres.orgnih.govprinceton.edu For 3-(3-Fluorophenyl)oxolan-3-ol, docking simulations would be instrumental in identifying potential protein targets and elucidating its binding mode.

Theoretically, the molecule's distinct functional groups could engage in a variety of non-covalent interactions within a protein's active or allosteric site:

Hydrogen Bonding: The tertiary hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. The oxygen atom within the oxolane ring can also serve as a hydrogen bond acceptor. These interactions are crucial for binding affinity and specificity.

Hydrophobic and Aromatic Interactions: The 3-fluorophenyl group can engage in hydrophobic interactions with nonpolar amino acid residues. It can also participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atom, a halogen, can act as a weak hydrogen bond acceptor or participate in halogen bonding, an interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone.

A hypothetical docking simulation could reveal interactions with key amino acid residues, as conceptualized in the table below.

| Structural Moiety of this compound | Potential Interaction Type | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydroxyl Group (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr, His, Gln, Asn |

| Oxolane Oxygen | Hydrogen Bond (Acceptor) | Ser, Thr, Tyr, Lys, Arg, Gln, Asn |

| Fluorophenyl Ring | Hydrophobic/Van der Waals | Ala, Val, Leu, Ile, Met, Phe, Trp |

| Fluorophenyl Ring | π-π Stacking / π-Cation | Phe, Tyr, Trp / Lys, Arg |

| Fluorine Atom | Halogen Bond / Dipole-Dipole | Backbone Carbonyls, Ser, Thr |

Following docking, computational methods can be employed to estimate the binding free energy of the ligand-protein complex, which correlates with binding affinity. researchgate.net Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are commonly used. These calculations dissect the total binding energy into various components.

For this compound, the binding energy would be a sum of favorable and unfavorable contributions.

| Energy Component | Description | Theoretical Contribution for this compound |

|---|---|---|

| Van der Waals Energy | Attractive forces from fluctuating dipoles. | Favorable; primarily from the fluorophenyl and oxolane rings interacting with the protein pocket. |

| Electrostatic Energy | Coulombic interactions between charged and polar groups. | Favorable; driven by hydrogen bonds and polar interactions involving the -OH, ether oxygen, and fluorine atom. |

| Polar Solvation Energy | Energy required to desolvate the ligand and protein's polar surfaces. | Unfavorable; opposes binding as polar groups are removed from the aqueous environment. |

| Nonpolar Solvation Energy | Energy gained from burying hydrophobic surfaces. | Favorable; driven by the hydrophobic effect of the fluorophenyl ring. |

| Conformational Entropy | Loss of rotational and translational freedom upon binding. | Unfavorable; a significant penalty for binding. |

Allosteric modulation occurs when a ligand binds to a site on a protein distinct from the primary (orthosteric) site, causing a conformational change that alters the protein's activity. nih.govresearchgate.netnih.govfrontiersin.org This mechanism offers potential advantages over direct orthosteric inhibition or activation, such as greater specificity and a ceiling effect that can improve safety. researchgate.net

Theoretically, this compound could function as an allosteric modulator. Its relatively compact and three-dimensional structure may allow it to fit into cryptic allosteric pockets that are often smaller and more hydrophobic than orthosteric sites. Binding at such a site could trigger a conformational cascade through the protein structure, ultimately affecting the geometry and dynamics of the active site. For example, it could stabilize an inactive conformation (negative allosteric modulator, NAM) or an active conformation (positive allosteric modulator, PAM). nih.gov The fluorine atom, through specific electronic interactions, could be a key determinant in inducing the precise conformational change required for allosteric activity. nih.gov

Role of Fluorine in Modulating Molecular Recognition and Bioavailability (Theoretical)

The incorporation of fluorine into small molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. nih.govnih.govelsevierpure.com The single fluorine atom on the phenyl ring of this compound could profoundly influence its biological activity. researchgate.netresearchgate.net

| Property | Effect of Fluorine Substitution | Theoretical Implication for this compound |

|---|---|---|

| Metabolic Stability | The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry. wikipedia.orgnih.gov This strength can block metabolic oxidation at the site of fluorination, particularly by cytochrome P450 enzymes. researchgate.net | The fluorine at the meta-position of the phenyl ring could prevent hydroxylation at that site, potentially increasing the compound's metabolic half-life. |

| Lipophilicity | Fluorine is the most electronegative element, yet its substitution for hydrogen generally increases a molecule's lipophilicity (attraction to fatty or nonpolar environments). nih.govnih.gov | Increased lipophilicity could enhance the compound's ability to cross cell membranes and the blood-brain barrier, thereby improving its bioavailability and distribution. researchgate.net |

| Binding Affinity | The electronegativity of fluorine can alter the electronic distribution of the aromatic ring, influencing how it interacts with protein targets. Fluorine can participate in favorable dipole-dipole, hydrogen, and halogen bonds. researchgate.netresearchgate.net | The fluorine atom could form specific, favorable interactions within a binding pocket that are not possible with a non-fluorinated analog, leading to enhanced binding affinity and potency. nih.gov |

| pKa Modification | As a strong electron-withdrawing group, fluorine can lower the pKa of nearby acidic or basic functional groups through inductive effects. nih.govnih.gov | While the tertiary alcohol is not strongly acidic, the fluorine's electronic influence could subtly alter the molecule's overall electrostatic potential, affecting its recognition by target proteins. |

Consideration as a Privileged Scaffold for Molecular Recognition (Conceptual/Theoretical)

A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.govufrj.br Identifying such scaffolds is a key strategy in drug discovery for generating libraries of bioactive compounds. rsc.org The structure of this compound contains elements that could be considered components of privileged scaffolds.

Fluorinated Aromatic Rings: Aryl and heteroaryl rings are ubiquitous in pharmaceuticals. The strategic placement of fluorine on these rings is a common feature in many approved drugs, suggesting that the fluorophenyl group is a privileged motif. nih.govelsevierpure.comtandfonline.com It provides a rigid anchor for presenting other functional groups and engages in key binding interactions.

Oxolane (Tetrahydrofuran) Ring: The oxolane ring is a five-membered saturated heterocycle. nih.gov While perhaps less common than other heterocycles like piperidine (B6355638) or morpholine, it serves as a three-dimensional scaffold that can position substituents in precise spatial orientations. Its presence in natural products and synthetic bioactive molecules, such as certain antiviral and antimicrobial agents, highlights its utility. nih.goveschemy.com The oxetane (B1205548) ring, a smaller analog, has also gained significant interest as a useful scaffold in medicinal chemistry. acs.org Oxazolidinone rings are also recognized as versatile scaffolds. researchgate.net

The combination of a fluorophenyl group with a substituted oxolane core in this compound creates a structure with a defined three-dimensional shape, a balance of hydrophobic and polar features, and the potential for specific fluorine-mediated interactions. This combination could theoretically serve as a privileged scaffold for targeting a range of protein families.

| Scaffold Component | Examples of its Presence in Bioactive Compounds / Drugs |

|---|---|

| Fluorophenyl | Atorvastatin (Lipitor), Fluoxetine (Prozac), Voriconazole |

| Oxolane (Tetrahydrofuran) | Component of nucleoside analogs (e.g., Sofosbuvir), Muscarine-like compounds, various synthetic bioactive agents. nih.gov |

Potential Applications in Material Science or Catalysis (Exploratory/Theoretical)

Beyond pharmacology, the structural features of this compound suggest potential utility in material science and catalysis.

Material Science: Fluorinated compounds are integral to the development of advanced materials, including polymers, liquid crystals, and hydrophobic coatings. man.ac.ukresearchgate.netnih.gov

Polymer Synthesis: The hydroxyl group of this compound could serve as a reactive handle. It could, for instance, act as an initiator for ring-opening polymerization of cyclic esters or be incorporated as a monomer into polyesters or polyurethanes. The presence of the fluorophenyl group would impart specific properties to the resulting polymer, such as increased thermal stability, chemical resistance, and hydrophobicity. nih.gov

Surface Modification: The compound could be used to modify surfaces. The fluorophenyl group's low surface energy could be exploited to create hydrophobic or oleophobic coatings.

Fluorinated Graphene: Fluorination is a key method for modifying the properties of materials like graphene. mdpi.com While not a direct application, the study of such small fluorinated molecules contributes to the fundamental understanding of C-F bond properties relevant to this field.

Catalysis: The development of novel catalysts is crucial for efficient and selective chemical synthesis. nih.gov

Ligand Synthesis: The this compound structure could be a precursor for synthesizing ligands for metal-based catalysts. The oxolane framework provides a defined stereochemical environment, and the fluorophenyl group can tune the electronic properties of the metal center, potentially influencing the catalyst's activity and selectivity. alfa-chemistry.com

Future Research Directions and Unanswered Questions

Development of Highly Efficient and Selective Synthetic Pathways

A primary challenge for any new molecule is the development of a robust and efficient synthetic route. For 3-(3-fluorophenyl)oxolan-3-ol, future research should focus on pathways that are not only high-yielding but also stereoselective, given the presence of a chiral center at the C3 position.

A highly plausible and direct approach to this molecule is the Grignard reaction. dtu.dkrsc.orgresearchgate.net This would involve the nucleophilic addition of a 3-fluorophenylmagnesium halide to 3-oxotetrahydrofuran (oxolan-3-one). While theoretically straightforward, the optimization of this reaction presents several research questions. Key parameters to investigate would include the choice of Grignard reagent (bromide or chloride), the solvent system (e.g., THF, diethyl ether), reaction temperature, and the potential need for additives to minimize side reactions. researchgate.net

The development of an enantioselective synthesis would be a significant advancement. This could be approached through several modern synthetic strategies:

Chiral Catalysis: Employing a chiral catalyst to mediate the addition of the Grignard reagent to 3-oxotetrahydrofuran could provide a direct route to one enantiomer over the other.

Chiral Auxiliaries: While less atom-economical, the use of chiral auxiliaries attached to either the furanone precursor or the Grignard reagent could be explored.

Kinetic Resolution: A racemic mixture of this compound could be synthesized, followed by a kinetic resolution using a chiral catalyst or enzyme to selectively react with one enantiomer, allowing for the separation of the other.

Alternative synthetic strategies could also be explored, such as the functionalization of pre-existing 3-aryl-oxolan-3-ols or the cyclization of a suitably substituted acyclic precursor. Each of these potential routes requires detailed investigation to establish its feasibility, efficiency, and selectivity.

| Potential Synthetic Pathway | Key Precursors | Primary Research Focus/Challenges | Relevant Analogy |

| Grignard Addition | 3-Oxotetrahydrofuran, 3-Fluorobromobenzene, Magnesium | Optimization of reaction conditions (solvent, temperature), minimizing side products, achieving high yields. | Synthesis of tertiary alcohols from ketones. dtu.dkresearchgate.net |

| Asymmetric Grignard Addition | 3-Oxotetrahydrofuran, 3-Fluorophenylmagnesium halide, Chiral Ligand/Catalyst | Screening of chiral ligands, achieving high enantiomeric excess (ee), scalability. | Enantioselective arylation to form tertiary stereocenters. nih.govresearchgate.net |

| Ring-Closing Metathesis (RCM) | Acyclic diene precursor | Synthesis of the RCM precursor, optimization of the cyclization step. | Synthesis of functionalized tetrahydrofurans. nih.govrsc.org |

| Sharpless Asymmetric Dihydroxylation | Substituted alkene | Development of the alkene precursor, control of stereochemistry. | Stereoselective synthesis of tetrahydrofurans. nih.gov |

Deeper Mechanistic Elucidation of Complex Reactions

A thorough understanding of the reaction mechanisms is paramount for optimizing synthetic protocols and for predicting the outcomes of related transformations. For the synthesis of this compound via the Grignard pathway, several mechanistic aspects warrant deeper investigation.

The Grignard reaction mechanism itself is complex, often involving the Schlenk equilibrium, where the Grignard reagent exists in equilibrium with the corresponding diorganomagnesium compound and magnesium halide. researchgate.net The exact nature of the reactive species can be influenced by the solvent, temperature, and the presence of impurities. Future studies could employ kinetic analysis and in-situ spectroscopic techniques (e.g., NMR, IR) to probe the reaction mixture and identify the key intermediates and transition states.

Furthermore, the mechanism of stereocontrol in any developed asymmetric synthesis will need to be elucidated. This would involve understanding the precise interactions between the substrate, reagent, and chiral catalyst that lead to the preferential formation of one enantiomer. Such studies often combine experimental work with computational modeling. dtu.dkrsc.org

Integration of Advanced Computational Predictions with Synthetic Endeavors

Computational chemistry offers a powerful toolkit for accelerating research by predicting molecular properties and reaction outcomes. For this compound, a synergistic approach combining computational predictions with experimental work would be highly beneficial.

Key areas for computational investigation include:

Reaction Pathway Modeling: Using methods like Density Functional Theory (DFT), the reaction energy profiles for different synthetic routes can be calculated. researchgate.netelsevierpure.com This would allow for an a priori assessment of the most promising synthetic strategies and could help in understanding the factors that control reaction barriers and selectivity. For the Grignard reaction, computational models can help to elucidate the structure of the transition state and the role of the solvent in stabilizing it. rsc.org

Prediction of Physicochemical and Spectroscopic Properties: Computational methods can predict various properties of the target molecule, such as its geometry, vibrational frequencies (for IR spectroscopy), and NMR chemical shifts. nih.govnist.govchemicalbook.com These predictions can aid in the characterization and identification of the synthesized compound.

Understanding Fluorine's Influence: The presence of the fluorine atom on the phenyl ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. nih.govdntb.gov.ua Computational studies can quantify these effects by calculating parameters such as the electrostatic potential surface, dipole moment, and frontier molecular orbital energies. This information is crucial for predicting the molecule's potential applications, particularly in medicinal chemistry. researchgate.netjcchems.com

| Computational Method | Research Question | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | What is the most energetically favorable synthetic pathway? | Reaction energy profiles, transition state geometries, and activation energies for different synthetic routes. |

| Time-Dependent DFT (TD-DFT) | What are the expected spectroscopic properties? | Predicted UV-Vis, IR, and NMR spectra to aid in experimental characterization. |

| Quantum Theory of Atoms in Molecules (QTAIM) | How does the fluorine atom affect the electronic structure? | Analysis of bond critical points and charge distribution to understand the influence of the C-F bond. |

| Molecular Dynamics (MD) Simulations | How might the molecule interact with a biological target? | Simulation of the molecule's behavior in a solvent or a protein binding pocket to predict its potential bioactivity. |

Exploration of Novel Application Avenues beyond Current Scope (Theoretical/Exploratory)

While the immediate focus would be on the synthesis and characterization of this compound, it is valuable to consider its potential applications in a theoretical and exploratory context. The combination of the tetrahydrofuran (B95107) scaffold, a tertiary alcohol, and a fluorinated aromatic ring suggests several intriguing possibilities.